![molecular formula C7H6ClF3N2 B1449918 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine CAS No. 1227489-61-3](/img/structure/B1449918.png)
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine
Description
Synthesis Analysis
TFMP can be synthesized through several routes. One common method involves chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) . Subsequent vapor-phase fluorination of 2,3,5-DCTC produces TFMP (Scheme 1) . This synthetic pathway ensures the incorporation of the trifluoromethyl group into the pyridine ring.
Chemical Reactions Analysis
TFMP serves as a versatile building block in the synthesis of various compounds. For instance, it acts as a reactant in the preparation of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules , which exhibit potential inhibition of NS5B for Hepatitis C treatment .
Physical And Chemical Properties Analysis
Future Directions
: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more : Sigma-Aldrich. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97. Product information
properties
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-2-4-1-5(7(9,10)11)3-13-6(4)12/h1,3H,2H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACNMXIYBURRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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